
4-O-(1-Carboxyethyl)rhamnose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(1-Carboxyethyl)rhamnose, also known as RhaCE, is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. RhaCE is a derivative of rhamnose, a naturally occurring sugar found in plants, and is synthesized through a complex process.
作用机制
The mechanism of action of 4-O-(1-Carboxyethyl)rhamnose is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and anti-tumor properties. This compound has also been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity in diabetic mice. In addition, this compound has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in various cell types.
实验室实验的优点和局限性
4-O-(1-Carboxyethyl)rhamnose has several advantages for lab experiments. It is a rare sugar that is not commonly found in nature, which makes it an ideal tool for studying the effects of sugar modifications on biological systems. This compound is also stable and can be easily synthesized in large quantities. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, this compound is expensive and not readily available, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-O-(1-Carboxyethyl)rhamnose. One area of research is the development of novel biomolecules using this compound as a building block. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of metabolic disorders and inflammatory diseases. In addition, the use of this compound in agriculture to enhance plant growth and increase crop yield is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment. This compound has been shown to have anti-inflammatory and anti-tumor properties, enhance plant growth, and increase crop yield. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
4-O-(1-Carboxyethyl)rhamnose is synthesized through a multi-step process that involves the modification of rhamnose. The process begins with the conversion of rhamnose to rhamnonic acid, which is then reduced to 4-deoxy-L-threo-hex-4-enopyranosyluronic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-deoxy-L-threo-hex-4-enopyranosyluronate, which is further modified to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
4-O-(1-Carboxyethyl)rhamnose has potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. In agriculture, this compound has been shown to enhance plant growth and increase crop yield. In biotechnology, this compound has been used as a building block for the synthesis of novel biomolecules.
属性
CAS 编号 |
128534-92-9 |
|---|---|
分子式 |
C9H16O7 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |
InChI 键 |
SHCQKCKKXMAWFD-MDUBGLNMSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
规范 SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
同义词 |
4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

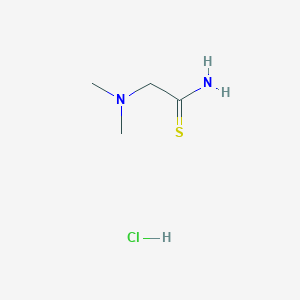
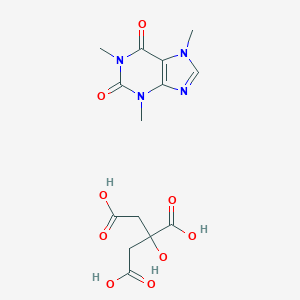
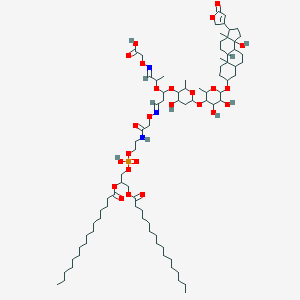


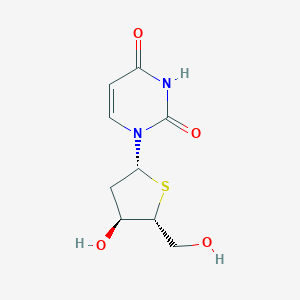
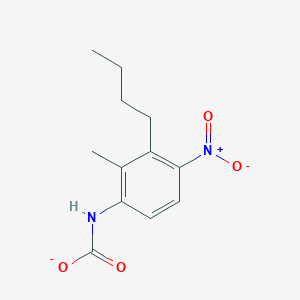
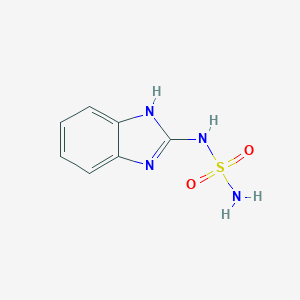
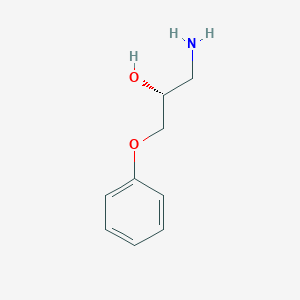
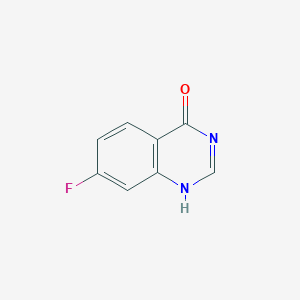

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)